alpha2-Rhodomycinone
alpha2-Rhodomycinone
Brand Name:
Vulcanchem
CAS No.:
18118-77-9
VCID:
VC21043486
InChI:
InChI=1S/C20H18O8/c1-2-20(28)6-11(23)7-5-8-12(17(25)13(7)19(20)27)18(26)15-10(22)4-3-9(21)14(15)16(8)24/h3-5,11,19,21-23,25,27-28H,2,6H2,1H3/t11-,19+,20+/m0/s1
SMILES:
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O
Molecular Formula:
C20H18O8
Molecular Weight:
386.4 g/mol
alpha2-Rhodomycinone
CAS No.: 18118-77-9
Cat. No.: VC21043486
Molecular Formula: C20H18O8
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18118-77-9 |
|---|---|
| Molecular Formula | C20H18O8 |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
| Standard InChI | InChI=1S/C20H18O8/c1-2-20(28)6-11(23)7-5-8-12(17(25)13(7)19(20)27)18(26)15-10(22)4-3-9(21)14(15)16(8)24/h3-5,11,19,21-23,25,27-28H,2,6H2,1H3/t11-,19+,20+/m0/s1 |
| Standard InChI Key | TWFQRMYYLLRFKE-JJFKOLPGSA-N |
| Isomeric SMILES | CC[C@]1(C[C@@H](C2=CC3=C(C(=C2[C@H]1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
| SMILES | CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
| Canonical SMILES | CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator